1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is a chemical compound with the following structural formula:
C7H12O2S
This compound contains a cyclobutane ring substituted with an ethyl group and a cyclopentylthio (CpS) moiety. The presence of the thioether group (S) in the cyclopentyl ring makes it interesting for various applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid involves several steps. One common approach is the reaction of cyclopentylthiol with ethyl cyclobutanecarboxylate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:Starting Materials:
Reaction Steps:
Industrial Production Methods:
Chemical Reactions Analysis
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid can undergo various reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating thioether-containing compounds in biological systems.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its thioether group may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid shares similarities with other thioether-containing compounds, such as cyclopentylacetic acid . its unique combination of cyclobutane and cyclopentylthio moieties sets it apart.
Properties
Molecular Formula |
C12H20O2S |
---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
1-cyclopentylsulfanyl-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-2-9-7-12(8-9,11(13)14)15-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
CJASTYZXEHGREA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)SC2CCCC2 |
Origin of Product |
United States |
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